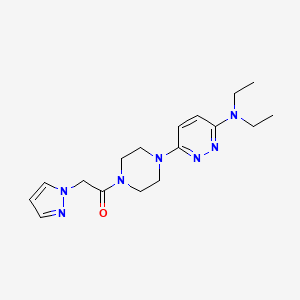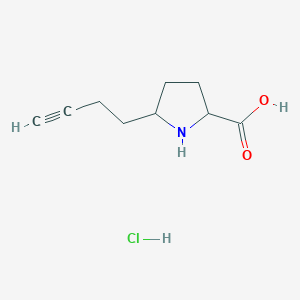
1-(4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H25N7O and its molecular weight is 343.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
A study outlined the synthesis of a series of pyrazoles, including compounds similar to 1-(4-(6-(diethylamino)pyridazin-3-yl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, showcasing their potential as σ1 receptor antagonists for pain management. The compound demonstrated high aqueous solubility, high permeability, and significant antinociceptive properties, indicating its potential application in developing new pain management therapies (Díaz et al., 2020).
Antiviral Activity
Another research highlighted the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, demonstrating their reactions and potential antiviral activity. The study specifically focused on the synthesis of novel heterocyclic compounds with potential therapeutic applications against viral infections, showcasing the broader pharmaceutical applications of compounds within this chemical class (Attaby et al., 2006).
Herbicidal Applications
Research on pyridazinone derivatives, including compounds structurally related to this compound, has also been conducted in the context of agricultural chemistry. A study discussed the modes of action of such derivatives as herbicides, indicating their utility in weed management strategies. This demonstrates the compound's potential applicability in developing new agricultural chemicals (Hilton et al., 1969).
Antimicrobial and Antifungal Activities
There has also been interest in the antimicrobial and antifungal properties of pyrazole and pyridazinone derivatives. A study synthesized new derivatives and evaluated their activity against various microbial strains, suggesting the compound's relevance in the development of new antimicrobial agents (Hassan, 2013).
Properties
IUPAC Name |
1-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-3-21(4-2)15-6-7-16(20-19-15)22-10-12-23(13-11-22)17(25)14-24-9-5-8-18-24/h5-9H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGNYGLZHZAAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)

![3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2590794.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2590795.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2590796.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2590801.png)

![N-(2,3-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2590804.png)

![6-(4-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2590806.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2590807.png)
![9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2590808.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2590809.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)
